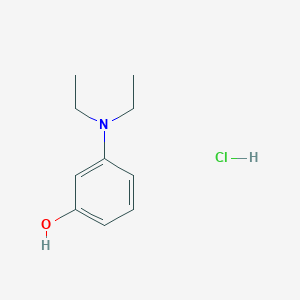

3-(Diethylamino)phenol hydrochloride

Beschreibung

3-(Diethylamino)phenol hydrochloride is an aromatic amine derivative featuring a phenolic hydroxyl group and a diethylamino moiety, protonated as a hydrochloride salt. This compound is notable for its role in medicinal chemistry, particularly as a precursor or active component in cholinesterase inhibitors. Studies have demonstrated that N-alkyl carbamates derived from 3-(diethylamino)phenol exhibit significant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, comparable to clinically used drugs like rivastigmine and galanthamine . Its synthesis typically involves the reaction of 3-(diethylamino)phenol with hydrochloric acid under controlled pH conditions, analogous to methods used for other amine hydrochlorides (e.g., diphenylamine hydrochloride) .

Eigenschaften

CAS-Nummer |

101012-81-1 |

|---|---|

Molekularformel |

C10H16ClNO |

Molekulargewicht |

201.69 g/mol |

IUPAC-Name |

3-(diethylamino)phenol;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-11(4-2)9-6-5-7-10(12)8-9;/h5-8,12H,3-4H2,1-2H3;1H |

InChI-Schlüssel |

HSMSOJYADPIIFF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=CC=C1)O.Cl |

Kanonische SMILES |

CCN(CC)C1=CC(=CC=C1)O.Cl |

Andere CAS-Nummern |

101012-81-1 |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Synthesis of Dyes

One of the most significant applications of 3-(diethylamino)phenol hydrochloride is in the synthesis of fluorescent dyes . It is a precursor for producing rhodamine derivatives, which are widely used in biological staining and as fluorescent markers in various applications. These dyes are essential in biochemistry for labeling and imaging cells and tissues.

| Dye Type | Application |

|---|---|

| Rhodamine B | Biological staining, fluorescent microscopy |

| Xanthene dyes | Optical brighteners, laser technology |

| Heat-sensitive dyes | Thermal printing technologies |

Hair Dyes

This compound is also used as a colorant in hair dye formulations . Its ability to provide vibrant colors makes it a popular choice among manufacturers of cosmetic products. The compound's stability and effectiveness contribute to its widespread use in the beauty industry.

Stabilizers for Thermoplastics

In addition to its role in dye production, this compound acts as a stabilizer for chlorine-containing thermoplastics . Its incorporation into plastic formulations helps improve thermal stability and prolongs the material's lifespan, making it valuable in manufacturing processes where durability is critical.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential therapeutic effects, contributing to drug development processes.

Case Study 1: Synthesis of Rhodamine Derivatives

A study outlined a method for synthesizing rhodamine B from this compound through a multi-step reaction involving condensation and cyclization processes. The final product exhibited high fluorescence quantum yields, making it suitable for use in biological applications.

Case Study 2: Hair Dye Formulation

Research conducted on hair dye formulations demonstrated that incorporating this compound resulted in enhanced color retention and stability under various environmental conditions. This study highlighted the compound's effectiveness compared to other conventional hair dye ingredients.

Case Study 3: Thermoplastic Stabilization

In a comparative analysis of stabilizers used in PVC formulations, this compound showed superior performance in preventing degradation during thermal processing. The study indicated that its use could significantly extend the lifespan of PVC products exposed to heat.

Vergleich Mit ähnlichen Verbindungen

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine HCl)

Amodiaquine Hydrochloride

- Structure: 4-[(7-Chloro-4-quinolyl)amino]-2-[(diethylamino)methyl]phenol dihydrochloride.

- Applications: Antimalarial drug with a quinoline core, contrasting with the simpler phenolic structure of 3-(diethylamino)phenol HCl .

3-(Diethylamino)-4'-fluoropropiophenone Hydrochloride

- Structure: Features a ketone group instead of a phenol.

- Applications : Industrial-grade chemical used in pesticides and pharmaceutical intermediates (CAS 76475-75-7) .

Ethanolamine and Carbamate Derivatives

Diphenhydramine Hydrochloride

- Structure: Ethanolamine derivative with a benzhydryl group.

3-(1-(Dimethylamino)ethyl)phenyl Dimethylcarbamate HCl

- Structure: Contains a carbamate ester and dimethylamino group.

- Applications: Carbamate group enhances cholinesterase inhibition efficacy, similar to 3-(diethylamino)phenol derivatives .

Simple Phenolic Compounds

Hydroquinone, Resorcinol, and Catechol

- Structure: Mono- or dihydroxybenzenes without amino groups.

- Applications: Used in sensors and polymers; lack the pharmacological activity of 3-(diethylamino)phenol HCl .

Data Tables

Table 1: Molecular Properties of Selected Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |

|---|---|---|---|---|

| 3-(Diethylamino)phenol HCl | Not explicitly provided | C₁₀H₁₆ClNO | 201.69 (calc.) | Phenol, diethylamino, HCl |

| Dopamine HCl | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Catechol, ethylamine, HCl |

| Amodiaquine HCl | 6398-98-7 | C₂₀H₂₅Cl₂N₃O | 464.8 | Quinoline, phenol, diethylamino |

| 3-(Diethylamino)-4'-fluoropropiophenone HCl | 76475-75-7 | C₁₃H₁₈ClFNO | 270.74 | Ketone, diethylamino, HCl |

Key Research Findings

- Enzyme Inhibition: 3-(Diethylamino)phenol derivatives show dual AChE/BChE inhibition, with potency comparable to rivastigmine but lower than galanthamine .

- Structural Advantages: The phenolic hydroxyl group enhances binding to enzyme active sites, while the diethylamino group improves solubility and bioavailability .

- Contrast with Simpler Phenols: Unlike hydroquinone or resorcinol, the diethylamino moiety in 3-(Diethylamino)phenol HCl enables targeted biological interactions, reducing nonspecific toxicity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(diethylamino)phenol hydrochloride, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via alkylation of phenol derivatives using diethylamine under acidic conditions. For example, heating 3-aminophenol with diethyl sulfate in the presence of hydrochloric acid yields the hydrochloride salt. Reaction efficiency depends on stoichiometric ratios (1:1.2 for phenol:diethyl sulfate), temperature control (60–80°C), and pH monitoring (<2.0 to ensure protonation). Post-synthesis purification via recrystallization in ethanol/water (3:1 v/v) improves yield (≥85%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare -NMR peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, diethylamino –CH at δ 2.5–3.0 ppm) and -NMR (quaternary carbons at ~150 ppm) with reference data.

- XRD : Validate against crystallographic parameters (orthorhombic system, space group Pbca, cell dimensions a = 14.5166 Å, b = 15.9102 Å, c = 16.0527 Å) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., CHClNO requires C 56.21%, H 7.55%, N 6.56%, Cl 16.60%) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodology : Test solubility in polar solvents (water, ethanol, DMSO) and non-polar solvents (dichloromethane). For stability, monitor degradation under varying pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure using HPLC (C18 column, 1 mL/min flow, λ = 254 nm). Aqueous solutions show stability at pH 4–6 for ≥48 hours, while alkaline conditions accelerate decomposition .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns of this compound?

- Methodology : Perform single-crystal XRD analysis to determine intermolecular interactions. For example, the free base (3-(diethylamino)phenol) forms O–H···N hydrogen bonds (2.85 Å) between phenolic –OH and diethylamino groups, stabilizing the lattice. In the hydrochloride form, Cl ions interact with –NH via ionic bonds (3.10 Å). Compare with literature to identify discrepancies (e.g., torsional angles in alkyl chains or protonation-induced lattice distortions) .

Q. What strategies mitigate interference from byproducts during quantitative analysis using colorimetric assays?

- Methodology : Apply separation techniques (e.g., SPE with C18 cartridges) prior to analysis. For Folin-Ciocalteu assays, validate specificity by spiking with common byproducts (e.g., unreacted diethylamine) and measuring recovery rates (target: 95–105%). Use dual-wavelength detection (e.g., 750 nm for phenolics, 450 nm for amines) to correct for overlapping absorbance .

Q. How do environmental factors influence the compound’s reactivity in catalytic applications?

- Methodology : Design DOE (Design of Experiments) to test variables:

- Temperature : 25–100°C under inert atmosphere.

- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity).

- Catalyst loading : 1–10 mol% Pd/C.

Analyze outcomes via GC-MS or -NMR (if fluorinated derivatives are synthesized). Data shows higher yields in polar solvents at 60°C due to improved proton mobility .

Q. What computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess binding affinity to targets like monoamine oxidases. Parameterize force fields using crystallographic data (e.g., dihedral angles from XRD). Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) .

Handling and Safety

Q. What protocols ensure safe handling of this compound in oxidative environments?

- Methodology : Store in amber vials at –20°C under nitrogen. Avoid contact with strong oxidizers (e.g., KMnO) due to risk of exothermic decomposition. Use PPE (nitrile gloves, goggles) and conduct reactions in fume hoods. Emergency measures: For skin contact, wash with 10% acetic acid; for inhalation, administer oxygen .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 180°C vs. 185°C)?

- Methodology : Replicate synthesis and purification steps from conflicting studies. Characterize batches via DSC (heating rate 10°C/min, N flow) to detect polymorphic forms. Impurities (e.g., residual diethylamine) lower melting points; recrystallize until DSC thermograms show a single endothermic peak .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.